molecular formula C19H24N4O5S B11247996 N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N'-(3-isopropoxypropyl)ethanediamide

N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N'-(3-isopropoxypropyl)ethanediamide

Cat. No.: B11247996
M. Wt: 420.5 g/mol
InChI Key: HAAFXRWJJLJEIE-UHFFFAOYSA-N
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Description

N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N’-(3-isopropoxypropyl)ethanediamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N’-(3-isopropoxypropyl)ethanediamide typically involves multiple steps, starting with the formation of the thieno[3,4-c]pyrazole core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N’-(3-isopropoxypropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents.

Scientific Research Applications

N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N’-(3-isopropoxypropyl)ethanediamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: The compound may have potential as a biochemical probe or tool for studying specific biological processes.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: Its unique structure and reactivity could make it useful in the development of new materials or industrial processes.

Mechanism of Action

The mechanism by which N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N’-(3-isopropoxypropyl)ethanediamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N’-(3-isopropoxypropyl)ethanediamide include other thieno[3,4-c]pyrazole derivatives and related heterocyclic compounds.

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features, which confer unique reactivity and potential applications

Properties

Molecular Formula

C19H24N4O5S

Molecular Weight

420.5 g/mol

IUPAC Name

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide

InChI

InChI=1S/C19H24N4O5S/c1-13(2)28-10-6-9-20-18(24)19(25)21-17-15-11-29(26,27)12-16(15)22-23(17)14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,20,24)(H,21,25)

InChI Key

HAAFXRWJJLJEIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3

Origin of Product

United States

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